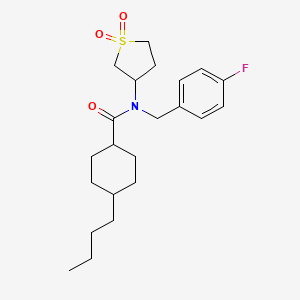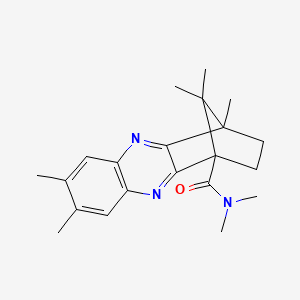![molecular formula C14H13N3O2S B12152792 2-[2-(2-Methyl-1,3-benzothiazol-5-yl)hydrazinylidene]cyclohexane-1,3-dione](/img/structure/B12152792.png)
2-[2-(2-Methyl-1,3-benzothiazol-5-yl)hydrazinylidene]cyclohexane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(2-Methyl-1,3-benzothiazol-5-yl)hydrazinylidene]cyclohexane-1,3-dione is a complex organic compound that features a benzothiazole moiety linked to a cyclohexane-1,3-dione structure via a hydrazinylidene bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Methyl-1,3-benzothiazol-5-yl)hydrazinylidene]cyclohexane-1,3-dione typically involves the condensation of 2-methyl-1,3-benzothiazole-5-carbohydrazide with cyclohexane-1,3-dione under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(2-Methyl-1,3-benzothiazol-5-yl)hydrazinylidene]cyclohexane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Electrophilic substitution using halogens or nucleophilic substitution using amines.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted benzothiazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-[2-(2-Methyl-1,3-benzothiazol-5-yl)hydrazinylidene]cyclohexane-1,3-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.
Wirkmechanismus
The mechanism of action of 2-[2-(2-Methyl-1,3-benzothiazol-5-yl)hydrazinylidene]cyclohexane-1,3-dione involves its interaction with specific molecular targets. The benzothiazole moiety can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The hydrazinylidene bridge may also play a role in the compound’s reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-1,3-benzothiazole: A simpler benzothiazole derivative with similar structural features.
Cyclohexane-1,3-dione: A key component of the compound, known for its reactivity in organic synthesis.
Benzothiazole derivatives: Various derivatives with different substituents on the benzothiazole ring.
Uniqueness
2-[2-(2-Methyl-1,3-benzothiazol-5-yl)hydrazinylidene]cyclohexane-1,3-dione is unique due to the presence of both benzothiazole and cyclohexane-1,3-dione moieties, linked by a hydrazinylidene bridge. This unique structure imparts specific chemical and biological properties that are not observed in simpler compounds.
Eigenschaften
Molekularformel |
C14H13N3O2S |
|---|---|
Molekulargewicht |
287.34 g/mol |
IUPAC-Name |
3-hydroxy-2-[(2-methyl-1,3-benzothiazol-5-yl)diazenyl]cyclohex-2-en-1-one |
InChI |
InChI=1S/C14H13N3O2S/c1-8-15-10-7-9(5-6-13(10)20-8)16-17-14-11(18)3-2-4-12(14)19/h5-7,18H,2-4H2,1H3 |
InChI-Schlüssel |
OEEPOCMYNPAXEE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(S1)C=CC(=C2)N=NC3=C(CCCC3=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,3-dimethyl-N,6-diphenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B12152712.png)
![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1Z)-1-(4-chlorophenyl)ethylidene]acetohydrazide](/img/structure/B12152734.png)

![2-(ethylamino)-7-methyl-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12152739.png)

![2-[(3-hydroxypropyl)amino]-7-methyl-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12152744.png)
![N-(2-{[(3-chlorophenyl)carbonyl]amino}ethyl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B12152749.png)

![2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B12152763.png)
![2-{[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoic acid](/img/structure/B12152767.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12152770.png)
![3-{4-methyl-7-[(2-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B12152772.png)
![3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[2-(2-hydroxyethoxy)ethyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12152776.png)
![methyl 5-fluoro-2-({[4-(pyridin-4-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate](/img/structure/B12152784.png)
